molecular formula C7H6ClNO2 B091179 2-Chloro-3-nitrotoluene CAS No. 3970-40-9

2-Chloro-3-nitrotoluene

Cat. No. B091179
CAS RN: 3970-40-9
M. Wt: 171.58 g/mol
InChI Key: XTSGZXRUCAWXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinated precursors and nitration reactions. For example, the synthesis of 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide (TBAB) indicates the sensitivity and selectivity for chlorine as a leaving group in such reactions . This suggests that similar methods could potentially be applied to synthesize 2-Chloro-3-nitrotoluene, using appropriate chlorinated toluene derivatives and nitration steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3-nitrotoluene has been characterized using various techniques such as X-ray crystallography, IR, NMR, and MS. For instance, the crystal structure of a 3-nitro-4-chlorobenzyl compound was determined to be in the monoclinic crystal system with specific space group parameters . Another related compound, 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, was synthesized and its structure was determined by similar methods, revealing the presence of enantiomers and the conjugation of the nitro group with the benzene ring . These studies demonstrate the importance of these techniques in elucidating the molecular structure of chloro-nitro compounds.

Chemical Reactions Analysis

The chemical reactions involving chloro-nitro compounds are diverse. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination . This indicates that chloro-nitro compounds can participate in complex reactions leading to heterocyclic structures. Additionally, the synthesis of syn-1-chloro-2-nitrosopropene from a chlorinated precursor and its identification by microwave spectroscopy highlights the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitro compounds can be inferred from the studies on related chemicals. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence maxima at specific wavelengths, which were affected by the solvent used . The microwave spectrum of syn-1-chloro-2-nitrosopropene provided information on the molecular structure and the barrier to internal rotation of the methyl group . These studies suggest that 2-Chloro-3-nitrotoluene would also have distinct physical and chemical properties that could be studied using similar methods.

Scientific Research Applications

  • Synthesis of Pharmaceuticals, Dyes, and Agrochemicals
    • Application : 2-Chloro-3-nitrotoluene is used as a chemical compound in scientific research. It has diverse applications including the synthesis of pharmaceuticals, dyes, and agrochemicals.
  • Electrophilic Aromatic Substitution

    • Application : 2-Chloro-3-nitrotoluene can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Typically, this would involve reactions under controlled conditions with other organic compounds .
    • Results : The outcomes would also depend on the specific reaction being carried out. In general, the goal is to produce effective compounds for further reactions .
  • Nitrogen Supplement in Culture Medium

    • Application : 2-Nitrotoluene may be employed as a nitrogen supplement in the culture medium of Pseudomonas sp. strain ClS1 .
    • Method : This compound can be added to the culture medium as a source of nitrogen for the bacteria .
    • Results : The addition of 2-Nitrotoluene can enhance the growth of Pseudomonas sp. strain ClS1 .
  • Synthesis of Pyrrolnitrin and Other Compounds

    • Application : 3-chloro-2-nitrotoluene, which can be synthesized from 2-Chloro-3-nitrotoluene, can be used as an intermediate in the synthesis of pyrrolnitrin, 7-indole-carboxylic acid, quinoxaline, quinoline, and other compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized .
    • Results : The outcomes would also depend on the specific product being synthesized. In general, the goal is to produce effective compounds for further reactions .
  • Electrophilic Aromatic Substitution

    • Application : 2-Chloro-3-nitrotoluene can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Typically, this would involve reactions under controlled conditions with other organic compounds .
    • Results : The outcomes would also depend on the specific reaction being carried out. In general, the goal is to produce effective compounds for further reactions .
  • Synthesis of Cardiovascular Agents

    • Application : 3-chloro-2-nitrotoluene, which can be synthesized from 2-Chloro-3-nitrotoluene, has been reported to be used in the preparation of novel cardiovascular agents .
    • Method : The specific methods of application or experimental procedures would depend on the particular cardiovascular agent being synthesized .
    • Results : The outcomes would also depend on the specific product being synthesized. In general, the goal is to produce effective cardiovascular agents .

Safety And Hazards

2-Chloro-3-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGZXRUCAWXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192786
Record name 2-Chloro-3-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitrotoluene

CAS RN

3970-40-9
Record name 2-Chloro-1-methyl-3-nitrobenzene
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Record name 2-Chloro-3-nitrotoluene
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Record name 2-Chloro-3-nitrotoluene
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Record name 2-CHLORO-3-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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